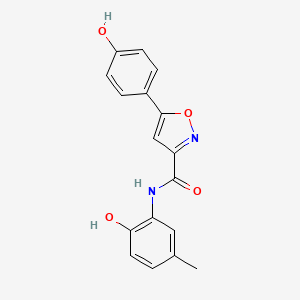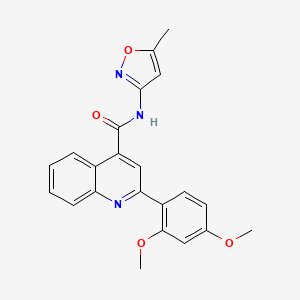![molecular formula C23H30N2O2 B5971644 1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5971644.png)
1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl-N-[1-methyl-2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide is a synthetic compound that belongs to the family of piperidinecarboxamide derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential therapeutic applications in the field of neuroscience.
作用機序
BRL-15572 acts as a selective and potent antagonist of the sigma-1 receptor. It binds to the receptor with high affinity and modulates its activity, which in turn affects the release of neurotransmitters such as dopamine, serotonin, and GABA. BRL-15572 has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is a brain region that is involved in various cognitive functions such as decision-making, working memory, and attention.
Biochemical and Physiological Effects
BRL-15572 has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the prefrontal cortex, which is a brain region that is involved in various cognitive functions such as decision-making, working memory, and attention. BRL-15572 has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is a protein that is involved in the growth and survival of neurons. This suggests that BRL-15572 may have neuroprotective effects and could be used for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the major advantages of BRL-15572 is its high selectivity and potency for the sigma-1 receptor. This makes it a valuable tool for studying the role of the sigma-1 receptor in various cellular and physiological processes. However, one of the limitations of BRL-15572 is its poor solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of BRL-15572. One area of research could be the development of more potent and selective sigma-1 receptor antagonists that have better solubility and bioavailability. Another area of research could be the investigation of the therapeutic potential of BRL-15572 in the treatment of various neurological disorders such as schizophrenia, depression, and anxiety. Finally, the role of BRL-15572 in the regulation of neurotrophic factors such as BDNF could be further explored to better understand its potential neuroprotective effects.
合成法
BRL-15572 can be synthesized using a multistep process that involves the reaction of piperidine with benzyl bromide, followed by the addition of 2-methylphenoxyethylamine and subsequent coupling with 1-methyl-4-piperidone. The final product is obtained after purification using column chromatography and recrystallization.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. BRL-15572 has been shown to modulate the activity of the sigma-1 receptor, which in turn affects the release of neurotransmitters such as dopamine, serotonin, and GABA. This makes BRL-15572 a potential candidate for the treatment of various neurological disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
1-benzyl-N-[1-(2-methylphenoxy)propan-2-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18-8-6-7-11-22(18)27-17-19(2)24-23(26)21-12-14-25(15-13-21)16-20-9-4-3-5-10-20/h3-11,19,21H,12-17H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYDBJMAORVZND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-[1-(2-methylphenoxy)propan-2-yl]piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-bromophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5971564.png)

![6-amino-2-[(2-chlorobenzyl)thio]-5-phenyl-4(3H)-pyrimidinone](/img/structure/B5971576.png)
![3-(4-chlorophenyl)-2-methyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5971583.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5971594.png)
![1-(4-fluorophenyl)-4-{1-[4-(trifluoromethyl)benzyl]-3-piperidinyl}piperazine](/img/structure/B5971598.png)
![1-isopropyl-2-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5971601.png)
![3-bromo-5-(phenylthio)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5971607.png)

![N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(1H-1,2,4-triazol-1-yl)-2-propanamine](/img/structure/B5971614.png)
![2-fluoro-N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5971621.png)

![1-[cyclohexyl(methyl)amino]-3-(3-{[(2-fluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5971650.png)
![1-[4-({3-[(3-methyl-2-thienyl)carbonyl]-1-piperidinyl}methyl)-2-thienyl]ethanone](/img/structure/B5971654.png)